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Compound of Interest

Compound Name: JNJ-1289

Cat. No.: B12398411

An In-depth Analysis of the Potent and Selective
Allosteric Inhibitor of Human Spermine Oxidase

This technical guide provides a detailed overview of INJ-1289, a novel small molecule inhibitor
of human spermine oxidase (hSMOX). JNJ-1289 serves as a critical tool for researchers
investigating the role of polyamine catabolism in various pathological conditions, including
inflammation and cancer. This document outlines its chemical structure, physicochemical
properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

JNJ-1289 is a potent and selective, competitive and allosteric inhibitor of human spermine
oxidase (hSMOX).[1] Its chemical identity and key properties are summarized in the table
below.
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Identifier Value

4-((4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-

IUPAC Name ,
yl)amino)phenol
CAS Number 792898-18-1[2][3]
Molecular Formula C16H12N40S[2][3]
Molecular Weight 308.36 g/mol [2][3]
N(C1=NC(C=2N3C(=NC2)C=CC=C3)=CS1)C4
SMILES
=CC=C(0)C=CA4[3]
Appearance Light yellow to yellow solid[1]

Mechanism of Action and Signaling Pathway

JNJ-1289 functions as a highly selective allosteric inhibitor of hSMOX, a key enzyme in the
polyamine catabolism pathway.[1] Polyamines are crucial for cell growth and proliferation, and
their dysregulation is implicated in various diseases. hSMOX catalyzes the oxidation of
spermine to spermidine, producing hydrogen peroxide (H202) and an aldehyde as byproducts.
These byproducts can contribute to oxidative stress and cellular damage, linking hSMOX
activity to inflammation and cancer progression.

JNJ-1289 binds to an allosteric site on the hSMOX enzyme, rather than the active site.[1] This
binding induces a conformational change in the enzyme, leading to a time-dependent inhibition
of its catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity for
hSMOX over other related enzymes like human N1-acetylpolyamine oxidase (hPAOX) and
LSD1.[1][4]
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Polyamine Catabolism and JNJ-1289 Inhibition Pathway
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Caption: Polyamine catabolism pathway and the allosteric inhibition of hNSMOX by JNJ-1289.

Quantitative Data

The inhibitory activity of INJ-1289 has been characterized through various biochemical
assays. The following table summarizes the key quantitative data.
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Parameter Value Enzyme Conditions Reference

ICso 50 nM hSMOX - [1]
0 h pre-

ICso 127 nM hSMOX ) ) [4]
incubation
2 h pre-

ICso 8 nM hSMOX _ _ [4]
incubation
Initial weak

Ki (apparent) 1.4 uyM hSMOX [1]
complex

Selectivity (ICs0)  >2 pM hPAOX - [1][4]

Selectivity (ICs0)  >2 pM LSD1 - [1][4]
Thermal Shift

ATm 11.3°C hSMOX [41[5]

Assay

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of INJ-1289, primarily based on the work by Diaz et al. (2022).

High-Throughput Screening (HTS) for hSMOX Inhibitors

A sensitive biochemical assay was employed for the high-throughput screening to identify
inhibitors of hSMOX.

and purified. Spermine was used as the substrate.

Enzyme and Substrate Preparation: Recombinant human SMOX (hSMOX) was expressed

o Assay Buffer: The assay was performed in a buffer optimized for h\SMOX activity.

e Compound Screening: A library of compounds, including JNJ-1289, was screened at a

defined concentration.

¢ Reaction Initiation and Incubation: The reaction was initiated by adding spermine to the

enzyme-inhibitor mixture. The reaction was incubated for a specific time at a controlled
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temperature.

o Detection: The production of hydrogen peroxide (H202), a byproduct of the hSMOX reaction,
was measured using a fluorescent probe (e.g., Amplex Red) and a plate reader.

o Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence
signal in the presence of the compound to the control (DMSO).

Time-Dependent Inhibition Assay

To characterize the time-dependent inhibition of hSMOX by JNJ-1289, the following protocol
was used:

e Pre-incubation: hSMOX enzyme was pre-incubated with varying concentrations of JNJ-1289
for different time points (e.g., 0 hours and 2 hours) at room temperature.

o Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate,
spermine.

o Measurement: The reaction velocity was measured by monitoring the rate of H20:2
production.

e |ICso Determination: The ICso values were determined by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration and fitting the data to a four-parameter
logistic equation.

Selectivity Assays against hPAOX and LSD1

The selectivity of INJ-1289 was assessed against other oxidoreductases.

e Enzymes: Recombinant human N1-acetylpolyamine oxidase (hPAOX) and Lysine-specific
demethylase 1 (LSD1) were used.

o Substrates: N*-acetylspermine was used as the substrate for hPAOX, and a methylated
histone H3 peptide was used for LSD1.

o Assay Conditions: The assays were performed under conditions optimal for each respective
enzyme.
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« Inhibition Measurement: The inhibitory activity of INJ-1289 against hPAOX and LSD1 was
measured at various concentrations to determine the ICso values.

X-ray Crystallography for Co-crystal Structure

The co-crystal structure of hSMOX in complex with JINJ-1289 was determined using the
following general steps:

o Protein Crystallization: The engineered hSMOX construct was crystallized using vapor

diffusion methods.
e Soaking: The apo-hSMOX crystals were soaked in a solution containing JNJ-1289.

o Data Collection: X-ray diffraction data were collected from the soaked crystals at a
synchrotron source.

» Structure Determination and Refinement: The structure was solved by molecular
replacement using the apo-hSMOX structure as a model, and the structure was refined to
high resolution.

Experimental Workflow

The discovery and characterization of INJ-1289 followed a structured experimental workflow,
as depicted in the diagram below.
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Experimental Workflow for JNJ-1289 Discovery and Characterization
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Caption: Workflow for the identification and characterization of JINJ-1289 as a hSMOX
inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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